2-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)acetamide

Catalog No.
S3425020
CAS No.
425638-73-9
M.F
C15H19N5O
M. Wt
285.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)aceta...

CAS Number

425638-73-9

Product Name

2-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)acetamide

IUPAC Name

2-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]acetamide

Molecular Formula

C15H19N5O

Molecular Weight

285.34 g/mol

InChI

InChI=1S/C15H19N5O/c1-19-6-8-20(9-7-19)15-17-12-5-3-2-4-11(12)13(18-15)10-14(16)21/h2-5H,6-10H2,1H3,(H2,16,21)

InChI Key

PKFAHULQLFABAC-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)CC(=O)N

Canonical SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)CC(=O)N
  • Search limitations: Scientific literature databases often focus on compounds that have progressed to pre-clinical or clinical trials. Since there is no CAS number readily available for this specific compound, searching for research may be hindered.
  • Kinase inhibitors: The quinazolinone core structure is present in many known kinase inhibitors . Kinases are enzymes involved in many cellular processes, and their inhibition can be a target for drug discovery in various diseases like cancer.
  • Antimicrobial activity: The combination of the quinazolinone and piperazine moieties has been explored in the development of some antimicrobial agents . Further research could investigate this compound's potential antimicrobial properties.

2-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)acetamide is a heterocyclic compound belonging to the quinazoline family. It features a quinazoline core substituted with a 4-methylpiperazine moiety and an acetamide group. This compound has garnered attention due to its diverse biological activities, including potential applications in treating various diseases, particularly inflammatory conditions and cancers .

, notably as an inhibitor of cyclin-dependent kinases (CDKs), which are essential for regulating the cell cycle. By inhibiting CDKs, this compound disrupts cell cycle progression, leading to apoptosis in certain cancer cell lines. Its interactions with various enzymes and proteins make it a valuable target for further research in drug development .

2-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)acetamide exhibits significant biological activities, including:

  • Anti-inflammatory properties: The compound has shown efficacy in reducing inflammation markers.
  • Anticancer effects: It induces apoptosis in hematologic malignancies by inhibiting CDKs and influencing cellular signaling pathways .
  • Immunomodulatory effects: The compound may inhibit human antibody responses by blocking B cell activation .

The synthesis of 2-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)acetamide typically involves the following steps:

  • Starting Materials: The reaction begins with 2-(2-chloroquinazolin-4-yl)acetamide and 1-methylpiperazine.
  • Reaction Conditions: The reaction is conducted in N-methylpyrrolidin-2-one at 60°C for 30 minutes under an inert atmosphere.
  • Workup: After cooling, ethyl acetate is added, and the mixture is stirred for an additional two hours.
  • Product Isolation: The resulting solids are collected by filtration and washed with ethyl acetate to yield the final product .

Due to its biological activities, 2-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)acetamide has potential applications in:

  • Pharmaceutical Development: It serves as a building block for synthesizing more complex heterocyclic compounds aimed at treating cancer and inflammatory diseases.
  • Agrochemicals: Its properties may also be explored in developing new agrochemical products .

Research indicates that this compound interacts with several cellular pathways and biomolecules, primarily through its inhibition of cyclin-dependent kinases. This interaction leads to significant cellular effects, such as altered gene expression and metabolism, which are crucial for its anticancer properties. Further studies are needed to elucidate the full spectrum of its interactions within biological systems .

Several compounds share structural similarities with 2-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)acetamide. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
2-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydro-1H-quinazolin-4-oneSimilar quinazoline core but different substitutionsVaries; specific activities not detailed
6,7-Dimethoxy-2-(4-(4-Methylpiperazin-1-yl)phenyl)-N-(2-Morpholinoethyl)quinazolin-4-amineDifferent substituents leading to distinct activitiesPotential anticancer properties
N-(4-Methylpiperazin-1-yl)-N'-(3-fluorophenyl)ureaUrea derivative with piperazineAntitumor activity reported

Uniqueness: The uniqueness of 2-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)acetamide lies in its specific substitution pattern that enhances its biological activity profile compared to other quinazoline derivatives. Its ability to inhibit cyclin-dependent kinases makes it particularly noteworthy among similar compounds .

XLogP3

0.7

Dates

Last modified: 08-19-2023

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